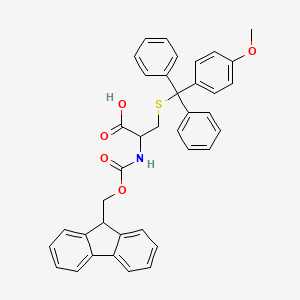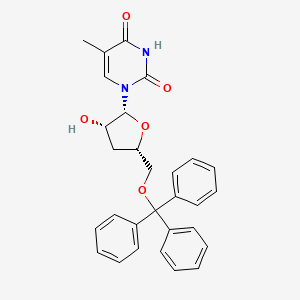
1-(3-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)thymine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)thymine: is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside. This compound is characterized by the presence of a trityl group at the 5’-position and a deoxy modification at the 3’-position of the pentofuranosyl ring. These modifications make it a valuable intermediate in the synthesis of various nucleoside analogs used in medicinal chemistry and biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)thymine typically involves the protection of the hydroxyl groups of thymidine, followed by selective deoxygenation and tritylation. One common method involves the reaction of 5’-O-trityl-2’,3’-thymidinene with hypobromous acid to yield 2,2’-anhydro-5-bromo-1-(3’-bromo-3’-deoxy-5’-O-trityl-beta-D-arabinofuranosyl)-6-hydroxy-5,6-dihydrothymine . This intermediate can then be converted into the desired compound through deoxygenation and deprotection steps.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment and optimized reaction conditions to ensure high yield and purity. The use of protective groups and selective deoxygenation steps are crucial in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)thymine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions.
Reduction: Reduction reactions can be used to modify the pentofuranosyl ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the 3’-position.
Common Reagents and Conditions:
Oxidation: Reagents such as hypobromous acid are used for selective oxidation.
Reduction: Phosphine reagents like triphenylphosphine are used for deoxygenation.
Substitution: Nucleophilic reagents are used under mild conditions to achieve selective substitution.
Major Products Formed: The major products formed from these reactions include various protected and deprotected nucleoside analogs, which are valuable intermediates in the synthesis of antiviral and anticancer agents.
Aplicaciones Científicas De Investigación
1-(3-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)thymine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of modified nucleosides and nucleotides.
Biology: The compound is used in studies involving DNA synthesis and repair mechanisms.
Medicine: It serves as a precursor in the development of antiviral and anticancer drugs.
Industry: The compound is used in the large-scale synthesis of nucleoside analogs for pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of 1-(3-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)thymine involves its incorporation into DNA or RNA chains during nucleic acid synthesis. The presence of the trityl group and deoxy modification can interfere with the normal function of nucleic acids, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases .
Comparación Con Compuestos Similares
1-(3-beta-Azido-2,3-dideoxy-5-O-trityl-beta-D-threopenta-furanosyl)thymine: This compound has an azido group at the 3’-position, making it a potent antiviral agent.
2,3’-Anhydro-1-(2-deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)thymine: This compound has an anhydro modification, which affects its chemical reactivity.
Uniqueness: 1-(3-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)thymine is unique due to its specific deoxy and trityl modifications, which confer distinct chemical properties and biological activities. These modifications make it a valuable tool in the synthesis of nucleoside analogs and in the study of nucleic acid-related processes.
Propiedades
Número CAS |
122857-57-2 |
|---|---|
Fórmula molecular |
C29H28N2O5 |
Peso molecular |
484.5 g/mol |
Nombre IUPAC |
1-[(2R,3S,5S)-3-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C29H28N2O5/c1-20-18-31(28(34)30-26(20)33)27-25(32)17-24(36-27)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-25,27,32H,17,19H2,1H3,(H,30,33,34)/t24-,25-,27+/m0/s1 |
Clave InChI |
XYMZBTFKUMWINB-OHSXHVKISA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


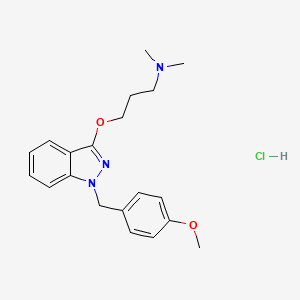
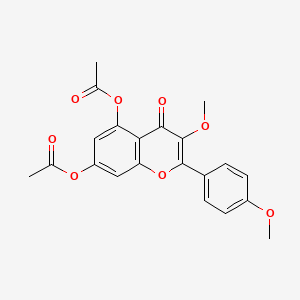
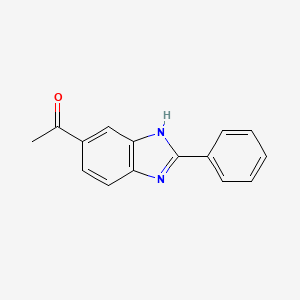
![3-[2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12809418.png)
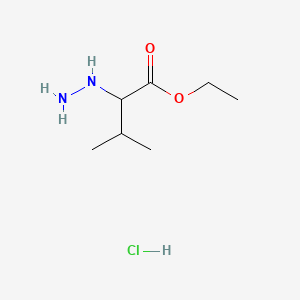
![N-Acetyl glutamate de L-lysine [French]](/img/structure/B12809427.png)
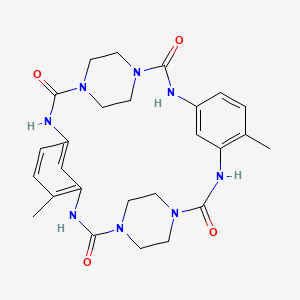
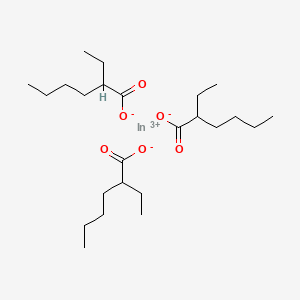
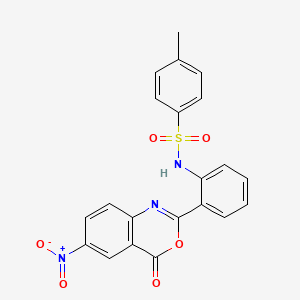
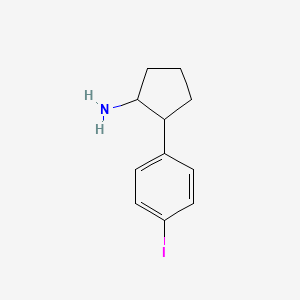
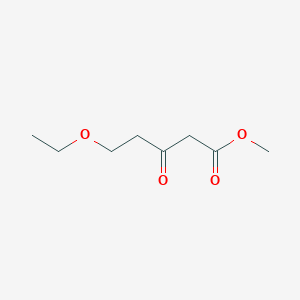
![4-N-propan-2-yl-1-N-[4-(propan-2-ylamino)phenyl]benzene-1,4-diamine](/img/structure/B12809492.png)

